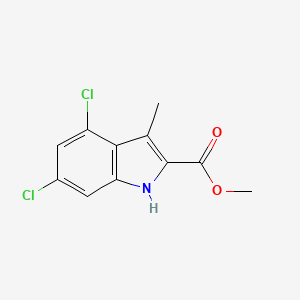

Methyl 4,6-dichloro-3-methyl-1H-indole-2-carboxylate

Description

Properties

IUPAC Name |

methyl 4,6-dichloro-3-methyl-1H-indole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Cl2NO2/c1-5-9-7(13)3-6(12)4-8(9)14-10(5)11(15)16-2/h3-4,14H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZTOCYATGPWMCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC2=C1C(=CC(=C2)Cl)Cl)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of indole derivatives, including Methyl 4,6-dichloro-3-methyl-1H-indole-2-carboxylate, often involves the Fischer indole synthesis. This method typically uses phenylhydrazine and ketones or aldehydes under acidic conditions . For this specific compound, the reaction might involve the chlorination of a precursor indole compound followed by esterification.

Industrial Production Methods: Industrial production methods for such compounds often involve large-scale Fischer indole synthesis with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .

Types of Reactions:

Oxidation: Indole derivatives can undergo oxidation reactions, often leading to the formation of quinoline derivatives.

Reduction: Reduction reactions can convert nitro groups to amines or reduce double bonds within the indole ring.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

Methyl 4,6-dichloro-3-methyl-1H-indole-2-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex indole derivatives.

Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with various biological targets.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of Methyl 4,6-dichloro-3-methyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets. Indole derivatives are known to bind to various receptors and enzymes, modulating their activity. This compound may exert its effects by inhibiting or activating these targets, leading to changes in cellular processes and pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chlorinated Indole Carboxylates

Methyl 4,5-Dichloro-1H-indole-2-carboxylate (CAS: 952958-53-1)

- Structure : Differs in chlorine substitution (4,5-dichloro vs. 4,6-dichloro) and lacks the 3-methyl group.

- Molecular Weight : 244.07 g/mol (same as the target compound due to identical substituent counts).

- Applications : Used in ligand synthesis and as a precursor for bioactive molecules. The altered chlorine positions may influence electronic properties and binding affinities compared to the 4,6-dichloro isomer .

7-Chloro-3-methyl-1H-indole-2-carboxylic Acid (CAS: 16381-48-9)

- Structure : Chlorine at the 7-position and a carboxylic acid group instead of a methyl ester.

- Relevance : Highlights the impact of functional group substitution (carboxylic acid vs. ester) on solubility and reactivity. This compound is restricted to R&D applications, similar to the target molecule .

Methoxy-Substituted Indole Derivatives

7-Methoxy-1H-indole-3-carboxylic Acid (CAS: 128717-77-1)

- Structure : Methoxy group at the 7-position and carboxylic acid at the 3-position.

- Molecular Weight : 191.18 g/mol.

- Properties: Higher polarity due to the methoxy and carboxylic acid groups, leading to distinct solubility profiles (e.g., recrystallization in methanol/ethyl acetate mixtures) .

Ethyl 5-Methoxyindole-2-carboxylate

Heterocyclic Analogs with Modified Cores

(S)-4,6-Dichloro-3-[(5-methyl-2,4-dioxo-3-phenyl-1-imidazolidinyl)methyl]indole-2-carboxylic Acid Ethyl Ester

- Structure : Incorporates a hydantoin substituent and ethyl ester.

- Applications : Acts as a ligand in medicinal chemistry, with a melting point of 183°C and distinct IR/NMR signatures due to the hydantoin moiety. The ethyl ester group may enhance membrane permeability compared to methyl esters .

Methyl 1-Methyl-β-carboline-3-carboxylate

Comparative Data Table

Key Research Findings

- Substituent Position Effects : The 4,6-dichloro configuration in the target compound may enhance steric hindrance and electronic effects compared to 4,5-dichloro isomers, impacting receptor binding in pharmacological contexts .

- Functional Group Influence : Methyl esters (as in the target compound) generally offer better hydrolytic stability than ethyl esters, though ethyl esters may improve bioavailability in drug design .

Biological Activity

Methyl 4,6-dichloro-3-methyl-1H-indole-2-carboxylate is an indole derivative that has garnered attention for its potential biological activities, including antimicrobial, anticancer, and antiviral properties. This article explores the compound's biological activity, synthesis, mechanism of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Indole Core : A bicyclic structure that is crucial for its biological activity.

- Chlorine Substituents : Located at the 4 and 6 positions, which may enhance its reactivity and interaction with biological targets.

- Methyl Group : Positioned at the 3 position of the indole ring.

The molecular formula is with a molecular weight of approximately 244.07 g/mol.

Synthesis

This compound can be synthesized through several methods involving the chlorination of indole derivatives followed by esterification. The synthesis typically includes:

- Chlorination : Introduction of chlorine atoms at the 4 and 6 positions.

- Esterification : Reaction with methyl alcohol to form the methyl ester.

Anticancer Properties

Studies have shown that this compound exhibits significant anticancer activity. It has been evaluated against various cancer cell lines using assays such as MTT and apoptosis assays. The compound demonstrated cytotoxic effects with IC50 values in the micromolar range.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 12.5 |

| MCF-7 (Breast Cancer) | 15.0 |

| A549 (Lung Cancer) | 10.0 |

Antimicrobial Activity

Preliminary studies indicate that this compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined through standard broth dilution methods.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Antiviral Activity

Research has also indicated potential antiviral properties against viruses such as HIV and influenza. The mechanism appears to involve inhibition of viral replication pathways.

The mechanism by which this compound exerts its biological effects is believed to involve:

- Enzyme Inhibition : Interacting with cytochrome P450 enzymes (CYP1A2 and CYP2C19), affecting drug metabolism.

- DNA Interaction : Binding to DNA or RNA structures, potentially interfering with replication processes.

- Receptor Modulation : Acting on various cellular receptors that play roles in cell signaling pathways.

Case Studies

-

Anticancer Study in Mice :

A study conducted on mice bearing tumor xenografts demonstrated that treatment with this compound resulted in a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues. -

Antimicrobial Efficacy :

In vitro tests on infected wounds showed that topical application of this compound led to faster healing rates and reduced bacterial load compared to untreated controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.